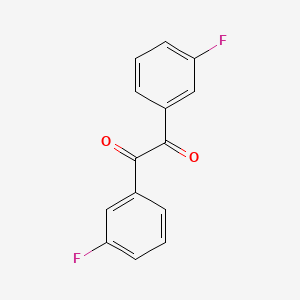

1,2-Bis(3-fluorophenyl)ethane-1,2-dione

Description

1,2-Bis(3-fluorophenyl)ethane-1,2-dione is a fluorinated derivative of benzil (1,2-diphenylethane-1,2-dione), where fluorine substituents are positioned at the meta positions of both phenyl rings. This compound belongs to the α-diketone family, characterized by two adjacent carbonyl groups, which confer unique reactivity and intermolecular interaction capabilities.

Properties

IUPAC Name |

1,2-bis(3-fluorophenyl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2O2/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOZEPOIIGVTTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)C(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801270070 | |

| Record name | 1,2-Ethanedione, 1,2-bis(3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801270070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70028-89-6 | |

| Record name | 1,2-Ethanedione, 1,2-bis(3-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70028-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanedione, 1,2-bis(3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801270070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Procedure

-

Substrate Preparation : 1,2-Bis(3-fluorophenyl)acetylene (2 mmol) and iodine (1 mmol) are dissolved in anhydrous DMSO (5 mL).

-

Oxidation : The mixture is heated to 155°C under nitrogen for 14 hours.

-

Workup : The reaction is quenched with aqueous sodium thiosulfate (1 M, 50 mL), and the precipitate is filtered, washed with water, and purified via column chromatography (SiO₂, CH₂Cl₂/petroleum spirits 1:1).

Yield and Characterization

Mechanistic Insights

The reaction proceeds via iodine-mediated alkyne oxidation, forming a cyclic iodonium intermediate that hydrolyzes to the diketone. Steric effects from the 3-fluoro substituent may slightly reduce yields compared to para-substituted analogs.

Friedel-Crafts Acylation Catalyzed by FeCl₃

FeCl₃-catalyzed Friedel-Crafts acylation offers an alternative route, particularly for substrates sensitive to strong oxidants. This method, adapted from terphenyl diketone syntheses, utilizes FeCl₃ in dichloromethane (CH₂Cl₂) and nitromethane.

Reaction Protocol

-

Substrate Activation : 3-Bromo-3'-fluorobiphenyl (0.36 mmol) is dissolved in dry CH₂Cl₂ (25 mL).

-

Catalysis : FeCl₃ (2.16 mmol) in nitromethane (5 mL) is added dropwise under nitrogen.

-

Quenching : After 2 hours, the mixture is poured into methanol, and the precipitate is filtered and washed with HCl (10% aq.).

Optimization and Challenges

Spectroscopic Validation

-

FT-IR : Peaks at 1685 cm⁻¹ (C=O stretch) and 1220 cm⁻¹ (C-F stretch).

-

MS (ESI) : m/z 290.1 [M+H]⁺ (calculated for C₁₄H₈F₂O₂: 290.05).

Glyoxal-Mediated Dicarbonylation

Glyoxal-based dicarbonylation, demonstrated for imidazoheterocycles, can be adapted for this compound by substituting 3-fluorophenylacetylene precursors.

General Procedure

Performance Metrics

-

Side Products : Trace amounts of 2-oxo-2-(3-fluorophenyl)ethyl acetate may form if reaction times exceed 8 hours.

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Key Advantages | Limitations |

|---|---|---|---|---|

| Oxidative Coupling | 58–68 | I₂/DMSO, 155°C, 14h | High atom economy | Sensitive to substituent position |

| Friedel-Crafts | 45–55 | FeCl₃/CH₂Cl₂, rt, 2h | Mild temperatures | Competitive side reactions |

| Glyoxal Dicarbonylation | 51–69 | AcOH, 100°C, 8h | Scalable | Requires acidic conditions |

Chemical Reactions Analysis

Types of Reactions

1,2-bis(3-fluorophenyl)ethane-1,2-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

1,2-bis(3-fluorophenyl)ethane-1,2-dione has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other fluorinated compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-bis(3-fluorophenyl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Properties of Ethane-1,2-dione Derivatives

*clogP values estimated from analogs. ^Predicted based on fluorinated analogs.

Biological Activity

1,2-Bis(3-fluorophenyl)ethane-1,2-dione is an organic compound notable for its potential biological activities, particularly as a carboxylesterase (CE) inhibitor. This compound features a distinctive structure characterized by two fluorinated phenyl groups attached to a central ethane-1,2-dione moiety. The presence of fluorine enhances its electronic properties, making it a subject of interest in medicinal chemistry and pharmacology.

- Chemical Formula : C14H10F2O2

- Molecular Weight : 252.23 g/mol

- Structure : Contains two carbonyl (C=O) functional groups and fluorine substituents on the phenyl rings.

Inhibition of Carboxylesterases

This compound has been studied for its ability to inhibit mammalian carboxylesterases, which are enzymes involved in the hydrolysis of ester bonds in various substrates, including drugs and toxins. The compound's structure allows it to mimic ester chemotypes, facilitating nucleophilic attack by the serine residue in the enzyme's active site.

Key Findings :

- Inhibition Potency : The compound demonstrated significant inhibitory activity against human carboxylesterase isoforms (hiCE and hCE1), with inhibition constants (K_i) ranging from 3 nM to 2.8 μM for various fluorobenzil analogs. The most potent inhibitor identified was 1,2-bis(2,3-difluorophenyl)ethane-1,2-dione with a K_i value of 3.3 nM against rCE .

| Compound | K_i (nM) | Enzyme Target |

|---|---|---|

| This compound | 3 - 2800 | hiCE, hCE1 |

| 1,2-Bis(2,3-difluorophenyl)ethane-1,2-dione | 3.3 | rCE |

The mechanism involves the formation of a tetrahedral intermediate upon nucleophilic attack at one of the carbonyl groups. This intermediate is less likely to undergo subsequent reactions leading to product formation, thus effectively inhibiting the enzyme's activity. The electron-withdrawing effect of the fluorine atoms enhances this interaction by increasing the electrophilicity of the carbonyl carbons .

Study on Inhibitory Effects

A study conducted on various fluorobenzil analogs highlighted that compounds with electron-withdrawing groups like fluorine showed improved potency as inhibitors of carboxylesterases. The analysis included both in vitro enzyme assays and computational modeling to predict binding affinities and interactions with enzyme active sites .

Q & A

Q. What are the recommended synthetic routes for 1,2-Bis(3-fluorophenyl)ethane-1,2-dione, and how can purity be optimized?

The compound is typically synthesized via condensation reactions of fluorinated aromatic aldehydes with diketene derivatives or through oxidative coupling of substituted acetophenones. For example, analogous diones like 1,2-diphenylethane-1,2-dione are synthesized using the Radziszewski reaction, involving two-step oxidation and condensation steps under controlled conditions . To optimize purity (>98%), column chromatography or recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) is recommended. Purity verification via HPLC with UV detection at 254 nm is critical, as impurities may arise from incomplete fluorination or side reactions .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

- 1H NMR : Expect two singlet peaks for the carbonyl-proximal aromatic protons (δ ~7.8–8.2 ppm) and multiplet signals for meta-fluorinated phenyl groups (δ ~7.2–7.6 ppm). Fluorine coupling (J = ~8–12 Hz) should be observed in 19F NMR.

- IR : Strong carbonyl (C=O) stretching vibrations at ~1680–1720 cm⁻¹ and C-F stretches at ~1100–1250 cm⁻¹.

- Mass Spectrometry : Molecular ion peak [M⁺] at m/z 246 (exact mass depends on isotopic fluorine distribution). Cross-validate with X-ray crystallography for absolute conformation, as seen in analogous (E)-1,2-Bis(4-fluorophenyl)ethane-1,2-dione structures .

Advanced Research Questions

Q. What structural insights can X-ray crystallography provide for this compound, and how do fluorine substituents influence molecular packing?

X-ray studies of related compounds (e.g., 4-fluorophenyl derivatives) reveal:

- Conformation : The dione adopts an s-trans conformation to minimize steric clash between carbonyl groups. The central C-C bond length (~1.536 Å) is elongated compared to typical Csp²-Csp² bonds (1.47–1.50 Å), likely due to reduced electron density from fluorine substitution .

- Intermolecular Interactions : Fluorine atoms engage in weak C-H···F interactions, while π-π stacking between phenyl rings (distance ~3.6–3.7 Å) stabilizes the crystal lattice. Fluorine’s electronegativity enhances dipole-dipole interactions, affecting solubility and melting points .

Q. How can computational methods resolve contradictions in experimental data, such as unexpected reactivity or spectroscopic anomalies?

Discrepancies in reactivity (e.g., slower-than-expected nucleophilic additions) may arise from steric hindrance or electronic effects of fluorine. Density Functional Theory (DFT) calculations can model:

- Electrostatic Potential Maps : Visualize electron-deficient regions near carbonyl groups due to fluorine’s inductive effect.

- Transition State Barriers : Compare activation energies for fluorinated vs. non-fluorinated analogs to explain kinetic differences.

- NMR Chemical Shift Predictions : Tools like Gaussian or ADF validate experimental spectra, identifying misassigned peaks .

Q. What role does this compound play in synthesizing functional materials (e.g., ligands, polymers)?

The compound serves as a precursor for:

- Ligand Design : Chelating ligands for transition metals (e.g., Pd or Pt complexes) in catalysis. Fluorine enhances oxidative stability and modulates electronic properties.

- Energetic Materials : Derivatives like tetrazole-dione hybrids exhibit high nitrogen content and detonation velocities (>9000 m/s), suitable for propellants .

- Photodynamic Therapy Agents : Fluorinated porphyrin derivatives synthesized from diones show improved light absorption and singlet oxygen quantum yields .

Q. How do solvent polarity and reaction temperature affect the yield of dione-derived products?

- Polar Solvents (DMF, DMSO) : Stabilize charge-separated intermediates in nucleophilic additions, improving yields (~70–85%).

- Nonpolar Solvents (Toluene) : Favor cycloaddition reactions (e.g., Diels-Alder) but may reduce solubility.

- Temperature : Reactions above 80°C risk decarboxylation; optimal ranges are 25–60°C for ketone condensations .

Methodological Considerations

Q. What strategies mitigate decomposition during storage or handling of this compound?

Q. How can researchers validate the absence of toxic byproducts in dione-based reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.